molecular formula C20H19NO6 B583418 Ochratoxin B-[d5] CAS No. 1356353-91-7

Ochratoxin B-[d5]

Katalognummer: B583418
CAS-Nummer: 1356353-91-7
Molekulargewicht: 374.404
InChI-Schlüssel: DAEYIVCTQUFNTM-LUJPRUGASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ochratoxin B-[d5] (CAS: 666236-28-8) is a deuterium-labeled analog of ochratoxin A (OTA), a mycotoxin produced by Aspergillus and Penicillium species. Its molecular formula is C₂₀H₁₃D₅ClNO₆, with a molecular weight of 408.84 g/mol . The compound features five deuterium atoms replacing hydrogen at specific positions, enhancing its stability and utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Its primary application lies in the precise quantification of OTA in complex biological matrices, minimizing analytical variability caused by matrix effects .

Vorbereitungsmethoden

Total Synthesis of Ochratoxin B-[d5]

Total synthesis involves constructing the molecule from commercially available precursors, enabling precise control over isotopic labeling. The strategy parallels methods developed for Ochratoxin A-[d5], adapted to account for the absence of a chlorine atom in the isocoumarin moiety of Ochratoxin B .

Key Synthetic Steps

  • Synthesis of Deuterated Phenylalanine :
    L-Phenylalanine undergoes deuterium exchange at the β-carbon and aromatic ring positions via acid-catalyzed deuteration in D₂O or DCl, yielding L-[d₅]-phenylalanine .

    L-Phenylalanine+D2OH+L-[d5]-Phenylalanine\text{L-Phenylalanine} + \text{D}_2\text{O} \xrightarrow{\text{H}^+} \text{L-[d}_5\text{]-Phenylalanine}

    This step achieves >98% isotopic enrichment, confirmed by mass spectrometry .

  • Preparation of the Isocoumarin Carboxylic Acid (Ochratoxin α) :
    The non-chlorinated isocoumarin core (5-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid) is synthesized via:

    • Aldol Condensation : Between methyl acetoacetate and 3,5-dihydroxybenzoic acid.

    • Cyclization : Acid-catalyzed lactonization forms the isocoumarin ring .

  • Amide Bond Formation :
    The deuterated phenylalanine is coupled with the isocoumarin carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF. Protection of the amino and carboxyl groups ensures regioselective amidation :

    Isocoumarin-COOH+L-[d5]-Phe-NH2EDC/HOBtOchratoxin B-[d5]\text{Isocoumarin-COOH} + \text{L-[d}_5\text{]-Phe-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Ochratoxin B-[d}_5\text{]}

Optimization and Yields

  • Overall Yield : 7–9% from L-[d₅]-phenylalanine, limited by losses during purification .

  • Purity : >95% (HPLC), with isotopic integrity verified via LC-MS/MS .

Table 1: Total Synthesis Parameters

ParameterValue
Deuterated precursorL-[d₅]-Phenylalanine
Coupling reagentEDC/HOBt
SolventAnhydrous DMF
Reaction temperature0–4°C
Final purity (HPLC)95.2%

Semi-Synthetic Derivation from Ochratoxin B

This approach modifies native Ochratoxin B to introduce deuterium labels, leveraging existing fungal-derived toxin stocks.

Hydrolysis and Reductive Deuteration

  • Acid Hydrolysis :
    Ochratoxin B is treated with 6M HCl at 110°C for 24 hours to cleave the amide bond, yielding ochratoxin α (isocoumarin acid) and L-phenylalanine .

  • Deuteration of Phenylalanine :
    The isolated L-phenylalanine undergoes catalytic deuteration using Pd/BaSO₄ in D₂O under H₂ atmosphere, replacing five hydrogens with deuterium :

    L-Phe+5 D2Pd/BaSO4L-[d5]-Phe\text{L-Phe} + 5\ \text{D}_2 \xrightarrow{\text{Pd/BaSO}_4} \text{L-[d}_5\text{]-Phe}
  • Reconstitution of Ochratoxin B-[d₅] :
    The deuterated phenylalanine is re-coupled to ochratoxin α via mixed anhydride activation (ClCO₂Et) in THF, followed by deprotection with NaOH .

Yield and Challenges

  • Overall Yield : 4–6% over four steps, constrained by incomplete deuteration and coupling efficiency .

  • Side Reactions : Partial racemization (<5%) at the phenylalanine α-carbon occurs during hydrolysis .

Table 2: Semi-Synthetic Pathway Efficiency

StepYieldKey Challenge
Acid hydrolysis85%Amide cleavage selectivity
Deuteration65%Isotopic scrambling
Coupling40%Anhydride stability
Deprotection90%Saponification side products

Comparative Analysis of Methods

Table 3: Total Synthesis vs. Semi-Synthetic Approaches

MetricTotal SynthesisSemi-Synthetic
Starting material costHigh (deuterated Phe)Low (native OTA)
Synthetic steps64
Overall yield7–9%4–6%
Isotopic purity>98%92–95%
ScalabilityModerateLimited by OTA supply

The total synthesis route is preferred for high-precision applications (e.g., regulatory testing), while semi-synthesis offers cost advantages for bulk production .

Analytical Validation of Ochratoxin B-[d₅]

Mass Spectrometric Confirmation

  • Q-TOF-MS : Base peak at m/z 374.2 ([M+H]⁺), with a 5 Da shift relative to non-deuterated Ochratoxin B (m/z 369.1) .

  • Fragmentation Pattern : Matches native Ochratoxin B, confirming structural integrity .

Application in SIDA

  • Coffee Analysis : Ochratoxin B-[d₅] spiked into coffee extracts achieved recovery rates of 98–102% with RSD <5% .

  • Limit of Quantification (LOQ) : 0.1 ng/g in cereal matrices using LC-MS/MS .

Analyse Chemischer Reaktionen

Types of Reactions: Ochratoxin B-[d5] undergoes various chemical reactions, including:

    Oxidation: Ochratoxin B-[d5] can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert ochratoxin B-[d5] to less toxic forms.

    Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ochratoxin B-[d5] has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard for the quantification of ochratoxin B in food and environmental samples.

    Toxicology Studies: Helps in studying the metabolism and toxicokinetics of ochratoxin B by providing a stable isotopic reference.

    Biological Research: Used in studies investigating the biological effects of ochratoxins on cellular and molecular levels.

    Pharmaceutical Research: Aids in the development of detoxification strategies and therapeutic interventions for ochratoxin-related toxicity.

Wirkmechanismus

Ochratoxin B-[d5] exerts its effects through several mechanisms, including:

    Inhibition of Protein Synthesis: Ochratoxin B-[d5] interferes with the synthesis of proteins by inhibiting the activity of phenylalanyl-tRNA synthetase.

    Induction of Oxidative Stress: It generates reactive oxygen species, leading to oxidative damage to cellular components.

    DNA Adduct Formation: Ochratoxin B-[d5] can form adducts with DNA, causing mutations and potentially leading to carcinogenesis.

    Apoptosis and Necrosis: It induces programmed cell death (apoptosis) and necrosis in various cell types.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Ochratoxins

Structural and Functional Comparisons

Ochratoxins share a core structure comprising a dihydroisocoumarin moiety linked to phenylalanine. Key differences arise in substituents, which influence toxicity and detection. Below is a comparative overview:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Toxicity Applications
Ochratoxin A (OTA) C₂₀H₁₈ClNO₆ 403.82 Chlorine atom at C5 High (Nephrotoxic, carcinogenic; IARC Group 2B) Toxicity studies, biomarker research
Ochratoxin B (OTB) C₂₀H₁₉NO₆ 369.37 Lacks chlorine at C5 Moderate (Lower nephrotoxicity vs. OTA) Comparative toxicity research
Ochratoxin B-[d5] C₂₀H₁₃D₅ClNO₆ 408.84 Deuterium substitution at five positions Non-toxic (Internal standard) LC-MS internal standard, pharmacokinetics
Ochratoxin α C₁₀H₉NO₄ 207.18 Hydrolyzed product of OTA (lacks phenylalanine) Low (Non-carcinogenic) Degradation studies
Ochratoxin A-butyl ester C₂₄H₂₆ClNO₆ 476.91 Butyl ester side chain High (IC₅₀ = 4.14 µM in brine shrimp assay) Marine toxin research

Key Differences in Toxicity and Detection

  • Ochratoxin A (OTA): The chlorine atom at C5 enhances its electrophilicity, enabling DNA adduct formation and oxidative stress, contributing to renal carcinogenicity .
  • Ochratoxin B (OTB) : Absence of chlorine reduces reactivity and toxicity, making it 10–20 times less toxic than OTA in animal models .

Analytical Challenges and Advancements

  • Cross-Reactivity : Antibodies in ELISA often cross-react with OTB and ochratoxin α, necessitating confirmatory LC-MS for specificity . Ochratoxin B-[d5] circumvents this issue via isotopic distinction .
  • Detection Limits : Advanced methods like graphene oxide-based biosensors achieve OTA detection limits as low as 0.02 ng/mL , while isotopic analogs like B-[d5] enhance precision in quantitation .
  • Modified Mycotoxins : Hydrolysis products (e.g., ochratoxin α) and conjugates may evade standard detection protocols, requiring targeted metabolomic approaches .

Biologische Aktivität

Ochratoxin B (OTB) is a mycotoxin produced by various fungi, particularly species of Aspergillus and Penicillium. It is structurally similar to ochratoxin A (OTA), but lacks the chlorinated substituent, which influences its biological activity and toxicity. The isotopically labeled variant, Ochratoxin B-[d5], is utilized in research to study the metabolism and toxicokinetics of ochratoxins in biological systems. This article explores the biological activity of Ochratoxin B-[d5], focusing on its interactions with proteins, cellular effects, and implications for human health.

Protein Binding Affinity

One of the critical aspects of ochratoxins' biological activity is their ability to bind to proteins, particularly human serum albumin (HSA). Studies have demonstrated that OTB binds tightly to HSA, with an association constant (KaK_a) estimated at approximately 1.80×106L mol1.80\times 10^6\,\text{L mol} . This binding has significant implications for the distribution and toxicity of OTB in vivo.

Table 1: Binding Affinities of Ochratoxins to Human Serum Albumin

CompoundAssociation Constant KaK_a (L/mol)
Ochratoxin A3.7×1063.7\times 10^6
Ochratoxin B1.80×1061.80\times 10^6
Ochratoxin C5.2×1065.2\times 10^6

The binding affinity of OTB is lower than that of OTA, indicating that while OTB can interact with serum proteins, it may have a different pharmacokinetic profile compared to its chlorinated counterpart.

Cellular Effects

Research has shown that OTB exhibits cytotoxic effects on various cell lines. In a viability assay conducted on human liver cells, exposure to OTB at concentrations of 5.0, 10.0, and 20.0 µM resulted in decreased ATP levels, indicating compromised cellular function . The study also highlighted that the presence of fetal bovine serum (FBS) or HSA could modulate the cytotoxic effects of OTB.

Table 2: Cytotoxicity of Ochratoxin B in Cell Lines

Concentration (µM)ATP Levels (Relative to Control)
5.0~75%
10.0~50%
20.0~25%

The mechanism by which OTB exerts its cytotoxic effects appears to involve the induction of apoptosis in affected cells. This process is characterized by increased levels of cleaved PARP1, a marker for apoptotic cell death . The activation of apoptotic pathways suggests that OTB may contribute to liver toxicity and potentially carcinogenic processes.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing high-purity Ochratoxin B-[d5] in laboratory settings?

  • Answer : Synthesis requires isotopic labeling at the d5 position using deuterated precursors (e.g., deuterated acetic anhydride). Purification via preparative HPLC with UV/fluorescence detection ensures removal of unlabeled impurities. Analytical validation using NMR and high-resolution mass spectrometry (HRMS) is essential to confirm isotopic purity (>98%) and structural integrity .

Q. How can researchers quantify Ochratoxin B-[d5] in complex matrices (e.g., food, biological fluids)?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precision. Sample preparation involves immunoaffinity columns or solid-phase extraction (SPE) to isolate the analyte. Method validation must include recovery studies (70–120%), matrix effects, and limits of detection (LOD < 0.1 µg/kg) .

Q. What are the key stability challenges for Ochratoxin B-[d5] during storage and analysis?

  • Answer : Degradation occurs under UV light and alkaline conditions. Store standards in amber vials at -20°C in acetonitrile/water (1:1) to minimize hydrolysis. Monitor stability via repeated LC-MS analysis over 6 months, with <5% signal loss as the acceptance criterion .

Advanced Research Questions

Q. How should experimental designs be optimized to study Ochratoxin B-[d5]’s metabolic pathways in vivo?

  • Answer : Use a fractional factorial design to test variables like dose, exposure duration, and species (e.g., rodents vs. primates). Include negative controls (deuterium-free analogs) to distinguish isotopic effects. Employ kinetic modeling (e.g., non-compartmental analysis) to estimate metabolic half-lives and clearance rates .

Q. What statistical approaches resolve contradictions in Ochratoxin B-[d5] toxicity data across studies?

  • Answer : Apply meta-analysis to harmonize heterogeneous datasets, adjusting for variables like species, sex, and exposure routes. Use Benjamini-Hochberg correction to control false discovery rates (FDR < 0.05) when testing multiple hypotheses. Sensitivity analysis identifies outliers driven by methodological biases (e.g., extraction efficiency differences) .

Q. How can researchers validate Ochratoxin B-[d5]’s role as an internal standard in co-exposure studies with other mycotoxins?

  • Answer : Conduct cross-reactivity assays using ELISA or SPE cartridges to confirm no interference from co-occurring toxins (e.g., aflatoxins). Validate via spike-and-recovery experiments in multi-toxin matrices, ensuring recovery rates remain consistent (±10%) compared to single-toxin analyses .

Q. What strategies improve reproducibility in Ochratoxin B-[d5] biomarker discovery studies?

  • Answer : Standardize protocols using MIAME (Minimum Information About a Microarray Experiment) or similar frameworks. Share raw data (e.g., mass spectra, chromatograms) in public repositories like MetaboLights. Include detailed supplementary methods on instrumental parameters (e.g., collision energy gradients in MS/MS) .

Q. Methodological Tables

Table 1: Comparison of Extraction Techniques for Ochratoxin B-[d5]

MethodRecovery (%)LOD (µg/kg)Matrix CompatibilityReference
Immunoaffinity SPE85–920.05Food, Serum
QuEChERS78–880.1Cereals, Wine
Liquid-Liquid65–750.2Urine

Table 2: Key Parameters for LC-MS/MS Validation

ParameterRequirementOchratoxin B-[d5] Example
Linearity (R²)≥0.990.997
Intra-day PrecisionRSD ≤15%8.2%
Inter-day PrecisionRSD ≤20%12.5%
Matrix Effect±20% signal change-12% (cereal extract)

Eigenschaften

IUPAC Name

(2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYIVCTQUFNTM-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.